molecular formula C19H22N2O3 B14707876 Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester CAS No. 20730-67-0

Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester

Cat. No.: B14707876
CAS No.: 20730-67-0
M. Wt: 326.4 g/mol
InChI Key: LYMAPPPYTSLWDN-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an organic compound with the molecular formula C19H22N2O3 It is a derivative of pentanoic acid and features an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethoxy group (-OCH2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester typically involves the following steps:

    Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to form the azo compound.

    Esterification: The resulting azo compound is esterified with pentanoic acid in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of azo compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves its ability to undergo various chemical reactions due to the presence of the azo group and ester functionality. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets in biological systems, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, phenyl ester: Similar structure but lacks the azo group.

    4-((4-ethoxyphenyl)azo)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.

    4-((4-ethoxyphenyl)azo)phenol: Similar structure but with a hydroxyl group instead of the ester group.

Uniqueness

Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is unique due to the combination of the azo group and ester functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20730-67-0

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)diazenyl]phenyl] pentanoate

InChI

InChI=1S/C19H22N2O3/c1-3-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(12-8-15)23-4-2/h7-14H,3-6H2,1-2H3

InChI Key

LYMAPPPYTSLWDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC

Origin of Product

United States

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